3-Bromo-N,4-dimethylaniline
Overview
Description
3-Bromo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the amino group is substituted with a bromine atom at the third position and two methyl groups at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N,4-dimethylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Furthermore, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-N,4-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,4-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,4-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-Bromo-N,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
Uniqueness
3-Bromo-N,4-dimethylaniline is unique due to the specific positioning of the bromine atom and the dimethylamino group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
Biological Activity
Overview
3-Bromo-N,4-dimethylaniline (C8H10BrN) is an aromatic amine derivative characterized by a bromine atom at the 3-position and two methyl groups at the 4-position of the aniline structure. This compound has garnered attention in both industrial applications and biological research due to its unique chemical properties and potential biological activities.
- Molecular Weight : Approximately 200.08 g/mol
- Appearance : Light yellow liquid
- Solubility : Soluble in organic solvents, with limited water solubility
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with various enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes play crucial roles in drug metabolism and the detoxification processes within biological systems. The compound's ability to inhibit CYP enzymes suggests potential implications in pharmacokinetics and toxicology.
Cellular Effects
The compound influences several cellular processes, including:
- Gene Expression : It has been shown to modulate the expression of genes involved in detoxification pathways, potentially affecting cellular responses to xenobiotics.
- Cell Signaling : It may alter signaling pathways that regulate cell growth and apoptosis, indicating a role in cancer biology.
Case Studies
-
CYP Enzyme Inhibition Study :
- A study demonstrated that this compound significantly inhibited CYP2D6 activity in vitro. This inhibition could lead to altered metabolism of co-administered drugs, raising concerns about drug-drug interactions.
-
Toxicological Assessment :
- In vivo studies indicated that exposure to this compound resulted in liver enzyme alterations, suggesting hepatotoxicity at higher concentrations. The findings underscore the need for careful evaluation of its safety profile in therapeutic applications.
Synthesis and Intermediate Use
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a valuable building block in organic synthesis .
Potential Therapeutic Applications
The compound is being investigated for its potential as a therapeutic agent due to its biological activity. Research is ongoing to explore its efficacy against specific targets within cancer pathways and its role as a precursor in developing new drugs.
Comparative Analysis of Biological Activity
Compound | CYP Inhibition | Gene Expression Modulation | Toxicity Level |
---|---|---|---|
This compound | Significant | Yes | Moderate |
Other Brominated Anilines | Variable | Yes/No | Low to High |
Properties
IUPAC Name |
3-bromo-N,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBJPSYZFZYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612699 | |
Record name | 3-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-11-0 | |
Record name | 3-Bromo-N,4-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101251-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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